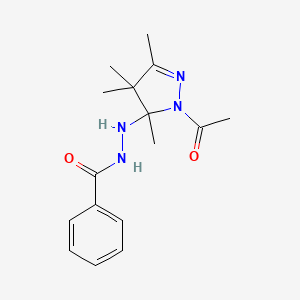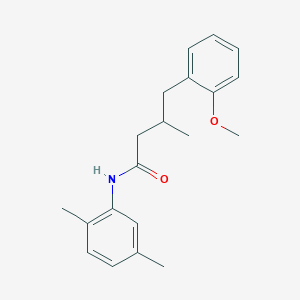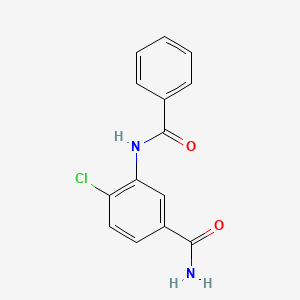
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a potent agonist of the μ-opioid receptor and has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications.
作用机制
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide acts as a potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain perception, reward, and addiction. Activation of the μ-opioid receptor by N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide leads to the inhibition of neurotransmitter release, which results in pain relief and other physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have sedative and respiratory depressant effects, which can lead to overdose and death. Other physiological effects of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include pupil constriction, decreased gastrointestinal motility, and decreased heart rate.
实验室实验的优点和局限性
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. Its advantages include its potency as an analgesic and its ability to activate the μ-opioid receptor. However, its limitations include its potential for abuse and overdose, as well as its potential to cause respiratory depression and other adverse effects.
未来方向
There are several future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, including the development of new pain medications that target the μ-opioid receptor, the study of the role of the μ-opioid receptor in addiction and reward, and the development of new treatments for opioid addiction and overdose. Other future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include the development of new synthetic opioids that have improved safety profiles and the study of the pharmacokinetics and pharmacodynamics of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide in humans.
合成方法
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide can be synthesized from a variety of precursor chemicals, including indanone, nitroethane, and pyridine. The synthesis usually involves a multi-step process that includes reduction, alkylation, and acylation reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. It has been shown to have potent analgesic effects in animal models of pain and has been used to study the role of the μ-opioid receptor in pain perception.
属性
IUPAC Name |
N-methyl-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(17-18-8-7-11-23-16-18)21(26)22(25-12-5-2-6-13-25)14-19-9-3-4-10-20(19)15-22/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCUGDOLWROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)

![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
